molecular formula C22H23N3O2 B10987359 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide

Cat. No.: B10987359
M. Wt: 361.4 g/mol
InChI Key: GUMCSKXOVBMCLN-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylacetamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide typically involves multiple steps. One common approach is the condensation of an indole derivative with a piperidine derivative, followed by the introduction of the phenylacetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The piperidine ring can be reduced under specific conditions.

    Substitution: The phenylacetamide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the phenylacetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer a unique set of biological activities and pharmacological properties

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes an indole moiety, which is known for its role in various biological processes, and a piperidine ring that contributes to its pharmacological properties.

Research indicates that this compound interacts with multiple biological targets, including:

  • Serotonin Receptors : The indole component suggests potential activity on serotonin receptors, which are implicated in mood regulation and various neuropsychiatric conditions.
  • Opioid Receptors : Preliminary studies indicate that the compound may exhibit affinity for opioid receptors, suggesting potential analgesic effects.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

StudyCell LineMechanismFindings
MDA-MB-231 (breast cancer)Apoptosis inductionSignificant reduction in cell viability at concentrations >10 µM.
A549 (lung cancer)Cell cycle arrestG0/G1 phase arrest observed at 20 µM.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may be a candidate for further development as an antimicrobial agent.

3. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the treatment of MDA-MB-231 cells with this compound demonstrated a dose-dependent decrease in cell proliferation. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-phenylacetamide

InChI

InChI=1S/C22H23N3O2/c26-21(14-16-6-2-1-3-7-16)23-18-10-12-25(13-11-18)22(27)20-15-17-8-4-5-9-19(17)24-20/h1-9,15,18,24H,10-14H2,(H,23,26)

InChI Key

GUMCSKXOVBMCLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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